
Phosphorodithioic acid, S-((6-chloro-2-oxooxazolo(4,5-b)pyridin-3(2H)-yl)methyl) O,O-dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-((6-Chloro-2-oxooxazolo[4,5-b]pyridin-3(2H)-yl)methyl) O,O-dimethyl phosphorodithioate: is a complex organophosphorus compound It is characterized by its unique structure, which includes a chlorinated oxazolo-pyridine ring and a phosphorodithioate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-((6-Chloro-2-oxooxazolo[4,5-b]pyridin-3(2H)-yl)methyl) O,O-dimethyl phosphorodithioate typically involves multiple steps. One common route includes the chlorination of oxazolo[4,5-b]pyridine, followed by the introduction of a methyl group and subsequent reaction with O,O-dimethyl phosphorodithioate. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as solvent extraction, crystallization, and purification to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atoms in the phosphorodithioate group.
Reduction: Reduction reactions may target the oxazolo-pyridine ring, potentially altering its electronic properties.
Substitution: The chlorine atom in the oxazolo-pyridine ring can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a range of functionalized derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a reagent in various synthetic pathways. Its unique structure allows it to participate in complex reactions, making it valuable for the synthesis of novel materials.
Biology: In biological research, S-((6-Chloro-2-oxooxazolo[4,5-b]pyridin-3(2H)-yl)methyl) O,O-dimethyl phosphorodithioate is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.
Medicine: In medicine, this compound is explored for its potential therapeutic properties. Its interactions with biological targets suggest it could be developed into drugs for treating various diseases.
Industry: In the industrial sector, this compound is used in the development of pesticides and herbicides. Its effectiveness in controlling pests and weeds makes it valuable for agricultural applications.
Mécanisme D'action
The mechanism of action of S-((6-Chloro-2-oxooxazolo[4,5-b]pyridin-3(2H)-yl)methyl) O,O-dimethyl phosphorodithioate involves its interaction with specific molecular targets. The phosphorodithioate group can inhibit enzymes by binding to their active sites, disrupting their normal function. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
Sulfuric acid compound with 2-(4-oxo-2,5-cyclohexadien-1-ylidene)hydrazinecarboximidamide: A compound with applications in chemical synthesis.
Uniqueness: S-((6-Chloro-2-oxooxazolo[4,5-b]pyridin-3(2H)-yl)methyl) O,O-dimethyl phosphorodithioate stands out due to its unique combination of a chlorinated oxazolo-pyridine ring and a phosphorodithioate group. This structure imparts specific chemical properties that make it suitable for a wide range of applications, from enzyme inhibition to agricultural use.
Propriétés
Numéro CAS |
35570-72-0 |
|---|---|
Formule moléculaire |
C9H10ClN2O4PS2 |
Poids moléculaire |
340.7 g/mol |
Nom IUPAC |
6-chloro-3-(dimethoxyphosphinothioylsulfanylmethyl)-[1,3]oxazolo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C9H10ClN2O4PS2/c1-14-17(18,15-2)19-5-12-8-7(16-9(12)13)3-6(10)4-11-8/h3-4H,5H2,1-2H3 |
Clé InChI |
GOCDAKMSVFMVRJ-UHFFFAOYSA-N |
SMILES canonique |
COP(=S)(OC)SCN1C2=C(C=C(C=N2)Cl)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





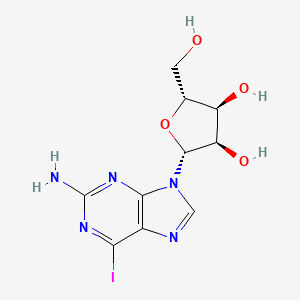

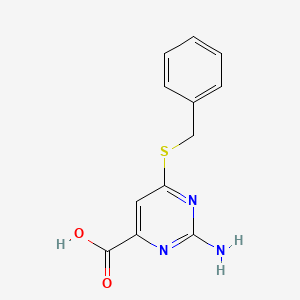
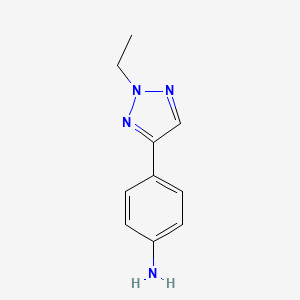
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-hexyl-1H-purin-6-one](/img/structure/B12920728.png)

![2-[(4-Aminophenyl)methylsulfanyl]ethyl pyrimidine-5-carboxylate](/img/structure/B12920739.png)

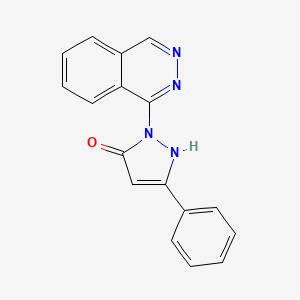
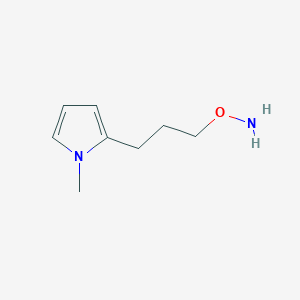
![2-Amino-4-[[5-chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl]amino]benzenesulphonic acid](/img/structure/B12920757.png)
